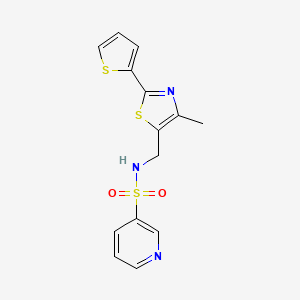

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide” is a compound that contains a thiazole moiety . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an intermediate with malononitrile through the Michael addition reaction in the presence of ammonium acetate, followed by cyclization, auto-oxidation, and finally tautomerization .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. For instance, an intermediate can react with malononitrile through the Michael addition reaction in the presence of ammonium acetate, followed by cyclization, auto-oxidation, and finally tautomerization to afford the corresponding pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A study by Rozentsveig et al. (2013) developed a one-pot synthesis method for producing N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating a novel approach to creating heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).

Antibacterial Agents

Another research effort focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The study reported high antibacterial activity in several synthesized compounds, indicating their potential as novel therapeutic agents (Azab et al., 2013).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of antimicrobial activities of new heterocycles based on sulfonamido pyrazole have been documented. These compounds show promising results against various bacterial strains, showcasing their potential in antimicrobial therapies (El‐Emary et al., 2002).

Furthermore, a study highlighted the synthesis of novel heterocyclic sulfonamides with potent anticancer and antimicrobial activities. The research included molecular docking against dihydrofolate reductase, suggesting a mechanism for their action and potential as cancer treatments (Debbabi et al., 2016).

Antiproliferative Agents

Research on N,N-dimethylbenzenesulfonamide derivatives revealed their efficacy as antiproliferative agents, particularly against the human breast cancer cell line MCF-7. This suggests a promising avenue for developing new cancer treatments (Bashandy et al., 2014).

Carbonic Anhydrase Inhibitory Action

A series of thiazolylsulfonamides were prepared and tested as inhibitors of human carbonic anhydrase, showing low nanomolar inhibition values. These findings open new pathways for treating diseases like cancer, obesity, and epilepsy (Carta et al., 2017).

Wirkmechanismus

Thiazoles

, such as the 4-methyl-2-(thiophen-2-yl)thiazol-5-yl group in this compound, are found in many biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemische Analyse

Biochemical Properties

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to altered phosphorylation states of proteins, thereby affecting various cellular functions . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can be useful in studying protein function and regulation.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in growth and apoptosis. By modulating the activity of key signaling molecules, this compound can induce changes in gene expression, leading to altered cellular metabolism and function . For instance, in cancer cells, this compound can inhibit proliferation and induce apoptosis, making it a potential candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction . Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes. By binding to specific sequences, it can block the binding of transcription factors or RNA polymerase, thereby regulating gene expression.

Eigenschaften

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S3/c1-10-13(21-14(17-10)12-5-3-7-20-12)9-16-22(18,19)11-4-2-6-15-8-11/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHWEZMWTALSCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593831.png)

![N-butyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2593833.png)

![4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2593834.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2593844.png)

![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)

![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)